2,6-Dichloro-3-hydrazinylquinoxaline

概要

説明

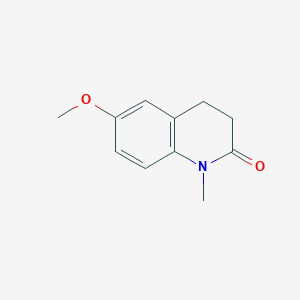

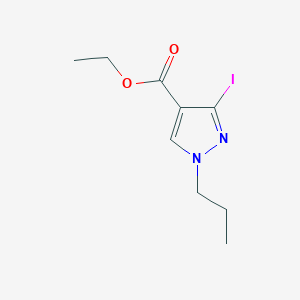

2,6-Dichloro-3-hydrazinylquinoxaline is a quinoxaline derivative known for its significant biological activitiesIts molecular formula is C8H6Cl2N4, and it has a molecular weight of 229.07 g/mol .

作用機序

Target of Action

The primary targets of 2,6-Dichloro-3-hydrazinylquinoxaline are diverse strains of Candida and Aspergillus . These organisms represent prevalent fungal infections with substantial implications on morbidity and mortality rates .

Mode of Action

This compound interacts with its targets by exhibiting antimicrobial efficacy . It has demonstrated noteworthy effectiveness against various reference strains of Candida species . Its performance exhibited variability across different strains .

Biochemical Pathways

Recent studies suggest a potential link between the effectiveness of quinoxalines as anti-inflammatory agents and their ability to target pro-inflammatory cytokines tnf-α and il-6 .

Pharmacokinetics

Quinoxaline derivatives, in general, are known to exhibit favorable pharmacokinetic and safety characteristics

Result of Action

This compound has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species . In a murine model, it exhibited significant efficacy in combating the C. albicans cells ATCC 10231 strain . It showcases dual attributes of antifungal and anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Further investigations incorporating additional tests and experiments are needed to attain a more comprehensive understanding of its therapeutic capabilities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-hydrazinylquinoxaline typically involves the reaction of 2,6-dichloroquinoxaline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The process involves heating the mixture to facilitate the reaction and then isolating the product through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

2,6-Dichloro-3-hydrazinylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, resulting in a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

科学的研究の応用

Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives.

Medicine: Its antifungal properties make it a candidate for developing new antifungal drugs.

類似化合物との比較

Similar Compounds

- 2-Chloro-3-hydrazinylquinoxaline

- 2,3-Dichloroquinoxaline

- 2,6-Dichloroquinoxaline

Uniqueness

2,6-Dichloro-3-hydrazinylquinoxaline stands out due to its dual antifungal and anti-inflammatory properties. While other similar compounds may exhibit antifungal activity, the combination of these two properties makes this compound particularly effective in treating fungal infections with an inflammatory component .

特性

IUPAC Name |

(3,7-dichloroquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-4-1-2-5-6(3-4)13-8(14-11)7(10)12-5/h1-3H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIBNTAMBAHQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B2620569.png)

![N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620570.png)

![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)

![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2620580.png)

![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide](/img/structure/B2620586.png)

![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)